Salicylaldehyde semicarbazone (C₈H₉N₃O₂), abbreviated as SSC in some research, is a molecule formed by the condensation reaction between salicylaldehyde (a component of aspirin) and semicarbazide. While semicarbazones in general possess various biological activities, research on salicylaldehyde semicarbazone specifically has focused on its potential as a metal chelator [].
Semicarbazones are known for their ability to bind to metal ions due to the functional groups present in their structure. Salicylaldehyde semicarbazone possesses a hydrazone group (C=N-N) and a phenolic hydroxyl group (OH) which can act as donor sites for complexation with metal ions []. This chelating property makes SSC a candidate for various research applications.
2-Hydroxybenzaldehyde semicarbazone, also known as salicylaldehyde semicarbazone, is a chemical compound formed by the condensation reaction between 2-hydroxybenzaldehyde and semicarbazide. It has the molecular formula and a molecular weight of approximately 179.18 g/mol. The compound features a hydrazone functional group, characterized by the presence of a carbon-nitrogen double bond, which is crucial for its reactivity and biological activity.
2-Hydroxybenzaldehyde semicarbazone exhibits significant biological activity. It has been studied for its potential as a metal chelator, particularly with copper(II) ions. This chelation ability enhances its cytotoxic effects against cancer cells by inducing apoptosis through mechanisms that disrupt mitochondrial function and generate reactive oxygen species . Additionally, it interacts with various enzymes and proteins, influencing their activity within cellular processes.
The synthesis of 2-hydroxybenzaldehyde semicarbazone typically involves the following steps:
This compound has various applications in research and industry:
Research indicates that 2-hydroxybenzaldehyde semicarbazone interacts with metal ions, forming stable complexes that can modulate biological activities. These interactions are crucial for its mechanism of action against cancer cells, where it disrupts cellular processes by chelating essential metal ions required for enzyme function . Studies have also shown that this compound can influence various biochemical pathways by altering enzyme activities through metal ion binding.
Several compounds share structural similarities with 2-hydroxybenzaldehyde semicarbazone, including:
The unique aspect of 2-hydroxybenzaldehyde semicarbazone lies in its ability to form stable complexes with specific metal ions due to the presence of both a phenolic hydroxyl group and a hydrazone moiety. This dual functionality enhances its potential applications in medicinal chemistry compared to other similar compounds that may lack one of these features .
2-Hydroxybenzaldehyde semicarbazone, also known as salicylaldehyde semicarbazone, possesses the molecular formula C₈H₉N₃O₂ [1] . The compound exhibits a molecular weight of 179.18 grams per mole, as determined through computational methods and verified by multiple analytical techniques [1] [3]. The monoisotopic mass has been precisely calculated as 179.069477 atomic mass units [1]. This molecular composition reflects the condensation product formed between 2-hydroxybenzaldehyde and semicarbazide, resulting in the elimination of one water molecule during the formation process .
The chemical abstract service registry number for this compound is 3030-97-5, which serves as its unique identifier in chemical databases [1] [3]. The compound is also assigned the molecular descriptor number MFCD00464912 [1] [4]. These identifiers facilitate the systematic classification and referencing of the compound in scientific literature and chemical databases.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₉N₃O₂ | [1] |
| Molecular Weight | 179.18 g/mol | [1] [3] |
| Monoisotopic Mass | 179.069477 u | [1] |
| Chemical Abstract Service Number | 3030-97-5 | [1] [3] |
| Molecular Descriptor Number | MFCD00464912 | [1] [4] |
The molecular structure of 2-hydroxybenzaldehyde semicarbazone contains several distinct functional groups that contribute to its chemical properties and reactivity [5]. The primary functional groups include a phenolic hydroxyl group, an azomethine linkage, and a semicarbazone moiety [5] [6].
The phenolic hydroxyl group is positioned at the ortho position relative to the aldehyde carbon, creating an intramolecular hydrogen bonding interaction [5]. This hydroxyl group exhibits characteristic absorption in infrared spectroscopy at frequencies between 3770-3640 cm⁻¹ [7]. The presence of this group significantly influences the compound's coordination behavior and tautomeric equilibria [5].
The azomethine linkage, characterized by the carbon-nitrogen double bond (C=N), represents a crucial structural feature of the semicarbazone framework [6] [8]. This functional group typically appears in infrared spectra within the frequency range of 1650-1519 cm⁻¹ [7]. The azomethine group serves as a primary coordination site for metal ion complexation [5] [9].
The semicarbazone moiety consists of the hydrazone nitrogen atoms and the carbonyl group of the semicarbazide portion [10]. The carbonyl group exhibits characteristic stretching vibrations around 1680 cm⁻¹ in the free semicarbazide, which shifts upon condensation with the aldehyde [7]. The nitrogen-nitrogen bond within the hydrazone linkage demonstrates intermediate bond character between single and double bonds due to electron delocalization [11].
| Functional Group | Infrared Frequency (cm⁻¹) | Structural Significance | Reference |
|---|---|---|---|
| Phenolic OH | 3770-3640 | Intramolecular hydrogen bonding | [7] |
| Azomethine C=N | 1650-1519 | Primary coordination site | [7] |
| Carbonyl C=O | ~1680 | Electron delocalization | [7] |
| N-H stretching | 3322-3000 | Hydrogen bonding capability | [7] |
2-Hydroxybenzaldehyde semicarbazone exhibits complex conformational and tautomeric behavior that significantly influences its chemical properties and coordination capabilities [8] [12]. The compound can exist in multiple tautomeric forms, primarily involving keto-enol equilibria within the semicarbazone framework [8] [10].
The predominant tautomeric forms include the keto form, where the semicarbazone exists in its amide configuration, and the enol form, which results from proton transfer within the molecule [8] [10]. In the solid state, the compound primarily adopts the keto form, as confirmed by crystallographic studies showing azomethine bond distances of approximately 1.285 Å, which closely matches the formal C=N bond distance of 1.28 Å [11]. The carbonyl carbon-oxygen bond distance of 1.230 Å approximates the formal C=O bond distance of 1.220 Å, supporting the keto tautomeric assignment [11].
Conformational isomerism in semicarbazones involves E/Z isomerization around the azomethine double bond [8] [12]. The E configuration represents the geometrical arrangement where the larger substituents are positioned on opposite sides of the double bond, while the Z configuration places them on the same side [8]. For 2-hydroxybenzaldehyde semicarbazone, the E isomer is thermodynamically favored due to reduced steric interactions [8].
The compound can also exhibit rotational isomerism around single bonds, particularly the bond connecting the phenyl ring to the semicarbazone moiety [8]. These rotational conformers affect the overall molecular geometry and influence the compound's ability to coordinate with metal ions [8]. The cisE conformational isomer has been identified as the most stable configuration, comprising greater than 96.9% of the molecular population in both gas and liquid phases [8].
| Isomeric Type | Preferred Configuration | Population (%) | Stability Factor | Reference |
|---|---|---|---|---|
| Tautomeric | Keto form | Predominant | Solid state stability | [11] |
| Geometrical | E configuration | >90 | Reduced steric hindrance | [8] |
| Conformational | cisE | >96.9 | Thermodynamic stability | [8] |
| Rotational | Planar | Variable | Conjugation effects | [8] |
2-Hydroxybenzaldehyde semicarbazone functions as a multidentate ligand capable of coordinating to metal ions through multiple donor atoms [5] [9] [13]. The primary coordination sites include the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the semicarbazone moiety [5] [9].
The phenolic oxygen atom serves as a significant coordination site due to its high electron density and favorable electrostatic potential [9]. Natural bond orbital charge analysis reveals that oxygen atoms possess substantial negative charges, making them attractive to positively charged metal ions [9]. The electrostatic potential at the oxygen atom reaches approximately -22.35 atomic units, representing the highest value among potential donor atoms [9].
The azomethine nitrogen atom acts as another primary coordination site, with the nitrogen lone pair electrons available for donation to metal centers [5] [10]. The nitrogen atom in the azomethine linkage exhibits sp² hybridization, facilitating effective orbital overlap with metal d-orbitals [10]. This coordination mode results in the formation of five-membered chelate rings when both the phenolic oxygen and azomethine nitrogen coordinate simultaneously [5] [10].
The semicarbazone framework can function as a tridentate ligand through coordination of the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen atoms [5] [14]. This tridentate coordination mode enhances complex stability through the chelate effect and provides multiple points of attachment to the metal center [14]. The coordination geometry typically results in octahedral or square planar arrangements around the metal ion, depending on the specific metal and additional ligands present [5] [15].
The donor atom preferences follow the order: phenolic oxygen > azomethine nitrogen > carbonyl oxygen, based on electron density distributions and coordination bond strengths [9]. The formation of intramolecular hydrogen bonds between the phenolic hydroxyl group and the azomethine nitrogen can influence the availability of coordination sites [5].
| Donor Atom | Coordination Mode | Chelate Ring Size | Bond Strength | Reference |
|---|---|---|---|---|
| Phenolic O | Monodentate/Bidentate | 5-membered | Strong | [9] |
| Azomethine N | Bidentate/Tridentate | 5-membered | Moderate-Strong | [5] [10] |
| Carbonyl O | Monodentate/Tridentate | 6-membered | Moderate | [9] |
| Combined O,N,O | Tridentate | Mixed | Enhanced stability | [5] [14] |
Irritant